5-Chloro-2-piperazin-1-yl-1,3-benzoxazole
CAS No.:
Cat. No.: VC13359084
Molecular Formula: C11H12ClN3O
Molecular Weight: 237.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClN3O |
|---|---|
| Molecular Weight | 237.68 g/mol |
| IUPAC Name | 5-chloro-2-piperazin-1-yl-1,3-benzoxazole |
| Standard InChI | InChI=1S/C11H12ClN3O/c12-8-1-2-10-9(7-8)14-11(16-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 |
| Standard InChI Key | JVWGQRQPGUJVMR-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl |
| Canonical SMILES | C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
5-Chloro-2-piperazin-1-yl-1,3-benzoxazole (molecular formula: ) features a benzoxazole ring substituted with a chlorine atom at the 5-position and a piperazine group at the 2-position. The benzoxazole scaffold contributes aromatic stability and electron-withdrawing characteristics, while the piperazine moiety introduces basicity and conformational flexibility. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 237.68 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 5-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole |
| Solubility | Moderate in polar aprotic solvents (e.g., DCM, DMF) |
| Melting Point | 187–190°C (estimated for analogs) |
The chlorine substituent enhances electrophilicity at the benzoxazole ring, facilitating nucleophilic aromatic substitution reactions. Piperazine’s secondary amines enable further functionalization through alkylation or acylation, making the compound a versatile intermediate.
Synthesis Methods and Optimization
Nucleophilic Substitution Route
The most common synthesis involves reacting 2-chlorobenzoxazole derivatives with piperazine under basic conditions. A representative protocol includes:
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Reagents: 5-Chloro-2-chlorobenzoxazole, piperazine (2.5 equivalents), triethylamine (1.2 equivalents).
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Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
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Conditions: Reflux at 80°C for 6–8 hours.
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Workup: Aqueous extraction followed by recrystallization from ethanol.
This method achieves yields of 70–75%, with purity >95% confirmed via HPLC.
Alternative Aminobenzoxazole Pathway
An alternative approach utilizes 5-chloro-2-aminobenzoxazole as the starting material:
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Reagents: 5-Chloro-2-aminobenzoxazole, piperazine (3.0 equivalents).
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Conditions: Reflux in toluene for 12 hours.
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Catalyst: Potassium iodide (10 mol%) to accelerate displacement.
While this route avoids halogenated intermediates, it requires longer reaction times and yields ≈65%.
Table 1: Comparative Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 75 | 97 | Shorter reaction time |
| Aminobenzoxazole Route | 65 | 95 | Avoids halogenated reagents |
Mechanism of Action: Emerging Insights
The compound’s bioactivity stems from dual modes of interaction:
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Enzyme Inhibition: Competitive binding to catalytic sites (e.g., DHFR, neuraminidase).
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Receptor Modulation: Allosteric effects on G-protein-coupled receptors (GPCRs) via piperazine-mediated hydrogen bonding.
Electrophysiological assays reveal dose-dependent modulation of ion channels in neuronal cells, supporting its neuroactive potential.
Applications in Drug Discovery and Development
Lead Optimization Strategies
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Alkylation of Piperazine: Introducing methyl or ethyl groups improves blood-brain barrier penetration.
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Benzoxazole Ring Modifications: Fluorine substitution at the 4-position enhances metabolic stability.
Preclinical Development Challenges
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Solubility Limitations: LogP ≈2.8 reduces aqueous solubility, necessitating prodrug formulations.
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Metabolic Clearance: Rapid N-dealkylation in hepatic microsomes requires structural shielding of the piperazine nitrogen.
Comparison with Structural Analogs
The chlorine atom in 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole confers distinct advantages over non-halogenated analogs:
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Enhanced Binding Affinity: Chlorine’s electron-withdrawing effect strengthens π-π interactions with aromatic residues in target proteins.
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Improved Pharmacokinetics: Increased lipophilicity prolongs half-life compared to hydroxyl or methoxy derivatives.
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